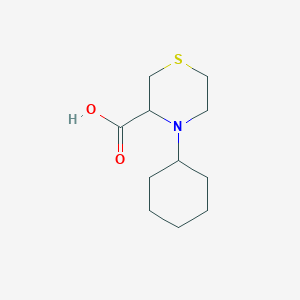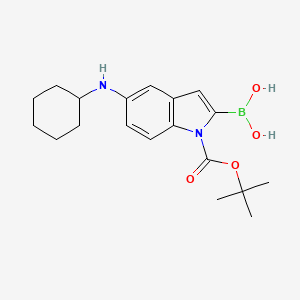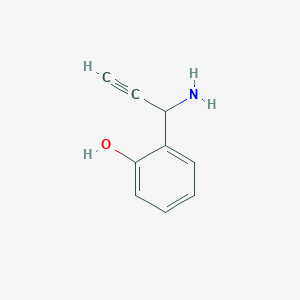
2-(1-Aminoprop-2-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoprop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H9NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminopropynyl group (a propynyl chain with an amino group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propargylamine. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoprop-2-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, while the aminopropynyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and aminopropynyl derivatives.
Applications De Recherche Scientifique
2-(1-Aminoprop-2-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoprop-2-yn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the aminopropynyl group can engage in nucleophilic and electrophilic interactions. These properties enable the compound to modulate biological pathways, such as enzyme inhibition and receptor binding, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Propargylamine: A compound with an aminopropynyl group but lacking the phenol moiety.
2-Aminophenol: A compound with an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness
2-(1-Aminoprop-2-yn-1-yl)phenol is unique due to the combination of its phenol and aminopropynyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(1-aminoprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H9NO/c1-2-8(10)7-5-3-4-6-9(7)11/h1,3-6,8,11H,10H2 |
Clé InChI |
BAHQMBYFGCGAFF-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=CC=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


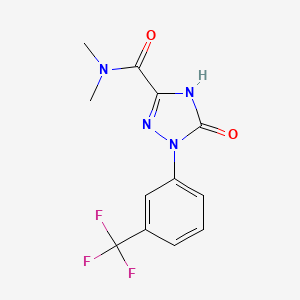



![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)

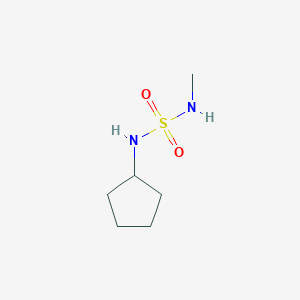
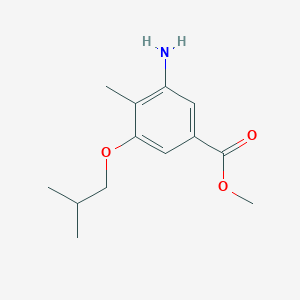
![2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
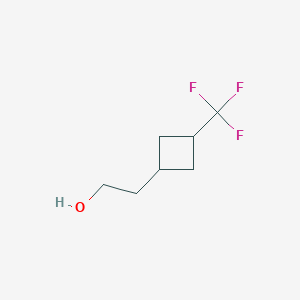
![tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12994855.png)
